2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, commonly known as DIB-TAM, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide-based inhibitors that are used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. DIB-TAM has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mécanisme D'action
DIB-TAM works by binding to the ATP-binding site of Hsp90, thereby inhibiting its activity. Hsp90 is involved in the folding and stabilization of various proteins, including those that are critical for cancer cell growth and survival. By inhibiting Hsp90, DIB-TAM can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
DIB-TAM has been shown to have minimal toxicity and high selectivity towards cancer cells. It can induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. DIB-TAM has also been shown to modulate the immune response, making it a potential treatment option for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIB-TAM in laboratory experiments is its high selectivity towards cancer cells. This allows for the targeting of cancer cells while minimizing damage to normal cells. However, one limitation of using DIB-TAM is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the investigation of DIB-TAM. One potential area of research is the development of DIB-TAM derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIB-TAM in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the potential use of DIB-TAM in the treatment of autoimmune disorders.
Méthodes De Synthèse
The synthesis of DIB-TAM involves the reaction of 4-(N,N-diisobutylsulfamoyl)benzoic acid with 2-bromo-4,5-dimethylthiophene-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure DIB-TAM.
Applications De Recherche Scientifique
DIB-TAM has been extensively studied for its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is crucial for the growth and survival of cancer cells. DIB-TAM has also been investigated for its anti-inflammatory and immunomodulatory properties, making it a potential treatment option for autoimmune disorders.
Propriétés
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S2/c1-13(2)11-25(12-14(3)4)31(28,29)18-9-7-17(8-10-18)21(27)24-22-19(20(23)26)15(5)16(6)30-22/h7-10,13-14H,11-12H2,1-6H3,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLLWUMIISHVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.